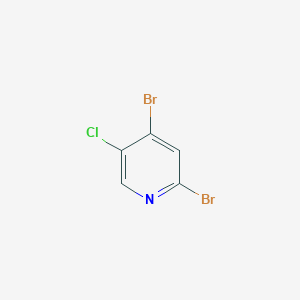

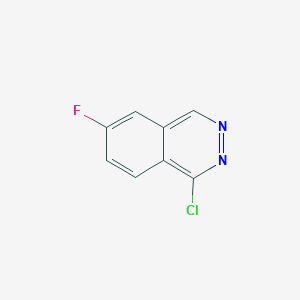

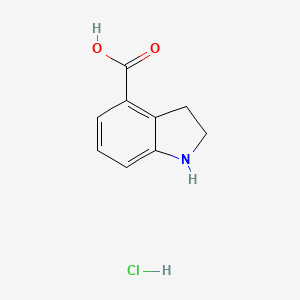

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate

Descripción general

Descripción

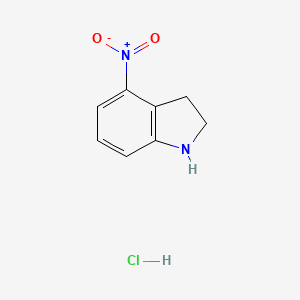

“Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” is an organic compound that belongs to the class of quinoline derivatives. It is used pharmaceutically for treating infection after burns . It is also used as reagents in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase .

Synthesis Analysis

The synthesis of “Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” involves several steps. One of the methods involves the reaction of 2-mercaptoquinoline-3-carbaldehyde with malononitrile and thiophenol . Another method involves the reaction of 7-methoxyquinolin-4 (1H)-one with phosphorous oxychloride .Molecular Structure Analysis

The molecular formula of “Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” is C12H10ClNO3 . The molecular weight is 251.67 g/mol.Chemical Reactions Analysis

The chemical reactions of “Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” involve various protocols for the construction of the quinoline scaffold . For example, the Doebner–von Miller reaction protocol is used for the synthesis of 2-methylquinoline .Physical And Chemical Properties Analysis

“Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” has a density of 1.3±0.1 g/cm3 . The boiling point is 377.4±37.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthetic and Crystallographic Studies

- Research in 2020 by Kovalenko et al. explored the synthesis of related compounds to Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. They investigated the regioselectivity of alkylation reactions for designing combinatorial libraries. Their work involved the synthesis of various methylated quinoline derivatives and confirmed the structures using analytical techniques like NMR, LC/MS, and X-ray diffraction. One significant application of their research is the potential use of these compounds as inhibitors of Hepatitis B Virus replication, as indicated by molecular docking simulations and in vitro biological studies (Kovalenko et al., 2020).

Green Chemistry and Microwave-Induced Synthesis

- A 2008 study by Rana et al. focused on the microwave and conventional induced synthesis of thiazolidinone derivatives from a compound structurally similar to Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. This study highlights the role of green chemistry principles in synthesizing new compounds with potential antimicrobial properties. The research underscores the efficiency of microwave methods in organic synthesis, which could be applicable to the synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate derivatives (Rana et al., 2008).

Heck Reaction in Synthesis

- Ture et al. (2011) utilized the Heck reaction for synthesizing isoquinoline derivatives, showcasing a method that could be relevant for the synthesis of Methyl 4-chloro-7-methoxyquinoline-3-carboxylate. The Heck reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds, and its application in the synthesis of isoquinoline derivatives demonstrates its versatility and importance in medicinal chemistry (Ture et al., 2011).

Gas Phase Reactions in Mass Spectrometry

- Thevis et al. (2008) investigated the gas-phase reactions of substituted isoquinolines in mass spectrometry. This research provides insights into the behavior of compounds like Methyl 4-chloro-7-methoxyquinoline-3-carboxylate under mass spectrometric conditions, which is crucial for understanding their properties in drug development and pharmaceutical analysis (Thevis et al., 2008).

Novel One-Pot Synthesis Techniques

- A novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a compound structurally related to Methyl 4-chloro-7-methoxyquinoline-3-carboxylate, was described by Kovalenko et al. in 2019. This study is significant as it presents a new synthesis pathway that could be adapted for related compounds, improving efficiency and yield in pharmaceutical synthesis (Kovalenko et al., 2019).

Safety And Hazards

“Methyl 4-chloro-7-methoxyquinoline-3-carboxylate” should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be stored in a cool place and the container should be kept tightly closed .

Propiedades

IUPAC Name |

methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-10(5-7)14-6-9(11(8)13)12(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWLLJYHWYPTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696125 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

CAS RN |

1123169-50-5 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.